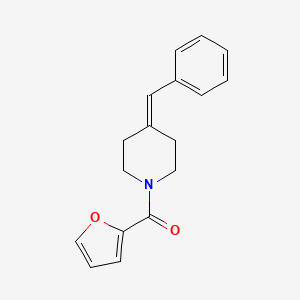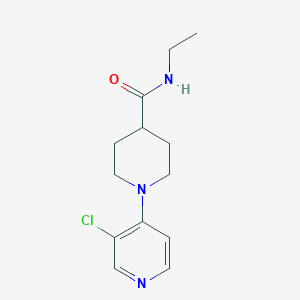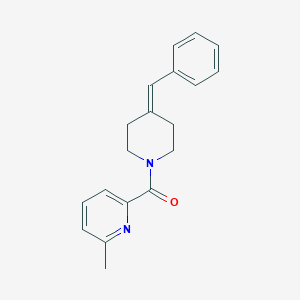
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone, also known as BFMM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the brain and its potential as a treatment for various diseases. In
作用机制
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone is not fully understood, but it is believed to involve its interaction with the dopamine D2 receptor. This receptor is involved in a number of physiological processes, including movement, mood, and reward. By binding to this receptor, this compound may be able to modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been found to have anxiolytic effects, suggesting that it could be used as a treatment for anxiety disorders.
实验室实验的优点和局限性
One advantage of using (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
未来方向
There are a number of future directions for research on (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone. One area of interest is its potential use as a treatment for anxiety disorders. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and schizophrenia. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors and neurotransmitters in the brain.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. Its high affinity for the dopamine D2 receptor and its potential as a treatment for various diseases make it a promising tool for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone involves the reaction of 4-benzylidenepiperidine with furan-2-carbaldehyde in the presence of a catalyst. This reaction results in the formation of this compound, which can then be purified and used in scientific research.
科学研究应用
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone has been studied for its potential use in a number of scientific research applications. One area of interest is its interaction with certain receptors in the brain, specifically the dopamine D2 receptor. This compound has been found to bind to this receptor with high affinity, suggesting that it could be used as a tool to study the role of this receptor in various diseases.
属性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPAAMEZZUIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)

![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)


![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
